palm11-TTDS-PrRP31

Obesity Metabolic Disease GPCR Pharmacology

Choose palm11-TTDS-PrRP31 for metabolic research: potent dual GPR10 (EC50=39 pM)/NPFF-R2 agonist with no off-target NPFF-R1 activation. Unlike native PrRP31, N-terminal palmitoylation enables CNS penetration after peripheral dosing. Validated in long-term in vivo obesity, T2D, and neuroinflammation models. Superior selectivity vs. palm-PrRP31 eliminates confounding variables in GPCR signaling & energy homeostasis studies. Request a quote to advance your pipeline.

Molecular Formula C190H308N56O48S
Molecular Weight 4177 g/mol
Cat. No. B15599061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepalm11-TTDS-PrRP31
Molecular FormulaC190H308N56O48S
Molecular Weight4177 g/mol
Structural Identifiers
InChIInChI=1S/C190H308N56O48S/c1-15-19-20-21-22-23-24-25-26-27-28-29-33-61-144(254)207-77-46-82-292-84-86-294-87-85-293-83-47-78-208-146(256)68-67-145(255)206-71-37-36-52-125(227-180(286)153(108(8)17-3)240-167(273)128(66-69-149(259)260)225-164(270)129(70-88-295-14)226-174(280)139(103-249)237-171(277)134(92-117-97-204-104-217-117)232-163(269)126(55-40-74-211-188(198)199)224-170(276)135(93-118-98-205-105-218-118)234-182(288)155(112(12)250)242-165(271)127(56-41-75-212-189(200)201)222-160(266)121(191)101-247)166(272)243-156(113(13)251)185(291)246-81-45-59-141(246)176(282)233-136(95-150(261)262)172(278)241-154(109(9)18-4)181(287)235-137(94-143(192)253)184(290)245-80-43-58-140(245)175(281)220-111(11)158(264)230-133(91-116-96-214-122-51-35-34-50-120(116)122)169(275)231-132(90-115-62-64-119(252)65-63-115)168(274)219-110(10)159(265)236-138(102-248)173(279)223-123(53-38-72-209-186(194)195)161(267)215-100-148(258)238-152(107(7)16-2)179(285)228-130(57-42-76-213-190(202)203)183(289)244-79-44-60-142(244)177(283)239-151(106(5)6)178(284)216-99-147(257)221-124(54-39-73-210-187(196)197)162(268)229-131(157(193)263)89-114-48-31-30-32-49-114/h30-32,34-35,48-51,62-65,96-98,104-113,121,123-142,151-156,214,247-252H,15-29,33,36-47,52-61,66-95,99-103,191H2,1-14H3,(H2,192,253)(H2,193,263)(H,204,217)(H,205,218)(H,206,255)(H,207,254)(H,208,256)(H,215,267)(H,216,284)(H,219,274)(H,220,281)(H,221,257)(H,222,266)(H,223,279)(H,224,276)(H,225,270)(H,226,280)(H,227,286)(H,228,285)(H,229,268)(H,230,264)(H,231,275)(H,232,269)(H,233,282)(H,234,288)(H,235,287)(H,236,265)(H,237,277)(H,238,258)(H,239,283)(H,240,273)(H,241,278)(H,242,271)(H,243,272)(H,259,260)(H,261,262)(H4,194,195,209)(H4,196,197,210)(H4,198,199,211)(H4,200,201,212)(H4,202,203,213)/t107-,108-,109-,110-,111-,112+,113+,121-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,151-,152-,153-,154-,155-,156-/m0/s1
InChIKeyOCOIRHNGCSMCLH-ORWOLZOOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is palm11-TTDS-PrRP31 and its Core Pharmacological Profile


palm11-TTDS-PrRP31 (also designated palm11-PrRP31) is a lipidized analog of the endogenous anorexigenic neuropeptide prolactin-releasing peptide 31 (PrRP31), engineered through N-terminal palmitoylation to enhance stability and enable central nervous system penetration following peripheral administration [1]. It functions as a potent dual agonist of the GPR10 receptor (EC50 = 39 pM) and the neuropeptide FF receptor 2 (NPFF-R2), exhibiting long-lasting appetite-suppressing and body weight-lowering effects in preclinical models of obesity and metabolic syndrome . The compound is distinguished from the natural PrRP31 peptide by its improved pharmacokinetic properties and from other lipidized analogs by its refined selectivity profile and sustained in vivo efficacy [2].

Why Generic PrRP31 or Other Lipidized Analogs Cannot Simply Replace palm11-TTDS-PrRP31


Direct substitution with the native PrRP31 peptide is not feasible for peripheral administration due to its inherent instability and inability to effectively cross the blood-brain barrier (BBB) to engage central feeding circuits [1]. Furthermore, simply replacing palm11-TTDS-PrRP31 with another N-terminally lipidized analog, such as palm-PrRP31, introduces significant scientific risk. While both compounds share dual GPR10/NPFF-R2 agonism, palm-PrRP31 exhibits a distinct selectivity profile characterized by off-target activation of NPFF-R1 and several other receptor families (ghrelin, opioid, neuropeptide Y), which can lead to confounding experimental outcomes and a less predictable therapeutic window [2]. Therefore, the specific lipid attachment and its resultant pharmacological fingerprint are critical, non-interchangeable attributes that directly impact the validity and reproducibility of research findings.

palm11-TTDS-PrRP31: A Quantitative Evidence Guide for Scientific Selection


Superior Potency at the GPR10 Receptor vs. palm-PrRP31

palm11-TTDS-PrRP31 demonstrates greater potency at the primary anorexigenic target, GPR10, compared to its close analog palm-PrRP31. In functional assays, palm11-TTDS-PrRP31 exhibits a lower half-maximal effective concentration (EC50) for activating GPR10, indicating it requires a lower concentration to achieve the same level of receptor activation .

Obesity Metabolic Disease GPCR Pharmacology

A Cleaner Off-Target Selectivity Profile vs. palm-PrRP31

A key differentiator for palm11-TTDS-PrRP31 is its refined selectivity profile. In contrast to palm-PrRP31, which activates the c-Jun N-terminal kinase (JNK), p38, c-Jun, c-Fos, and CREB pathways downstream of the NPFF-R1 receptor, palm11-TTDS-PrRP31 does not activate any of these pathways [1]. Furthermore, palm-PrRP31 exhibits measurable binding to off-target receptors including the ghrelin receptor, all four opioid receptor subtypes (KOR, MOR, DOR, OPR-L1), and three neuropeptide Y receptors (Y1, Y2, Y5), whereas palm11-TTDS-PrRP31 shows significantly reduced or absent binding to these same targets [1].

Drug Selectivity Off-Target Effects GPCR

Sustained In Vivo Anorexigenic Effect Compared to Natural PrRP31

The lipidization of palm11-TTDS-PrRP31 confers a functional advantage over the natural PrRP31 peptide in vivo. While natural PrRP31 has a limited duration of action and requires central administration to affect feeding, palm11-TTDS-PrRP31 demonstrates a robust and sustained anorexigenic effect after peripheral (subcutaneous) injection in fasted mice [1][2].

In Vivo Pharmacology Food Intake Metabolic Research

Comparable In Vivo Body Weight Reduction to Liraglutide in DIO Rat Model

In a direct comparative study using diet-induced obese (DIO) Wistar Kyoto (WKY) rats, a model of human metabolic syndrome, palm11-TTDS-PrRP31 demonstrated efficacy in reducing body weight that was comparable to the clinically established GLP-1 analog, liraglutide [1]. Both compounds significantly attenuated body weight gain over a multi-week treatment period, providing a benchmark for the in vivo anti-obesity potential of palm11-TTDS-PrRP31.

Obesity Body Weight Metabolic Syndrome

Unique Anti-Inflammatory Activity vs. Natural PrRP31

palm11-TTDS-PrRP31 possesses a specific and quantifiable anti-inflammatory property that is absent in the natural PrRP31 peptide. In a rat model of lipopolysaccharide (LPS)-induced acute inflammation, palm11-TTDS-PrRP31 treatment led to a significant reduction in plasma levels of the key pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α) [1]. This effect was not observed with natural PrRP31.

Inflammation Immunology LPS Model

Neuroprotective Efficacy in AD Models: Reduced Amyloid Pathology

palm11-TTDS-PrRP31 demonstrates a neuroprotective effect that is not shared by the endogenous ligand. In the APP/PS1 transgenic mouse model of Alzheimer's disease (AD)-like β-amyloid (Aβ) pathology, a two-month subcutaneous treatment with palm11-TTDS-PrRP31 resulted in a statistically significant reduction in Aβ plaque load in the hippocampus compared to vehicle-treated controls [1]. This effect was comparable to that of liraglutide, a GLP-1 analog with known neuroprotective properties [1].

Neuroscience Alzheimer's Disease Neuroprotection

Optimal Scientific Applications for palm11-TTDS-PrRP31 Driven by Evidence


Preclinical Obesity and Metabolic Syndrome Research

palm11-TTDS-PrRP31 is optimally suited for long-term in vivo studies of obesity, metabolic syndrome, and type 2 diabetes in rodent models. Its robust and sustained effects on reducing food intake and body weight, comparable to the clinically validated drug liraglutide, make it a powerful tool for investigating central and peripheral mechanisms of energy homeostasis [1]. The evidence for improved glucose tolerance in hypertensive rat models further supports its use in studying diabetes pathophysiology and therapeutic intervention [2].

Investigating GPCR Signaling and Selectivity

For researchers focused on G-protein coupled receptor (GPCR) pharmacology, palm11-TTDS-PrRP31 serves as a high-value tool due to its well-characterized and comparatively selective profile. Its potent dual agonism at GPR10 and NPFF-R2, coupled with its lack of off-target activity at NPFF-R1 and other related receptors, allows for precise interrogation of the specific signaling pathways (e.g., ERK, Akt, CREB) associated with these receptors' roles in appetite and metabolism, without the confounding variables introduced by less selective analogs like palm-PrRP31 [3].

Neuroinflammation and Neurodegeneration Studies

This compound is a strategic choice for studies exploring the nexus of metabolic health and neurological function. Its demonstrated neuroprotective effects in Alzheimer's disease models (e.g., reduction in Aβ plaque load and microgliosis) [4] and its unique, potent anti-inflammatory activity in an LPS-induced inflammation model [5] distinguish it from other anorexigenic peptides. This positions palm11-TTDS-PrRP31 as a specialized reagent for dissecting the role of metabolic hormones in neuroinflammation and the progression of neurodegenerative diseases.

Development of Sustained-Release Peptide Formulations

Given its lipidated structure designed for extended half-life and central activity, palm11-TTDS-PrRP31 is an excellent model compound for formulation scientists developing advanced peptide delivery systems. Its known pharmacokinetic profile, which enables central action after peripheral dosing, provides a benchmark for testing new sustained-release or targeted delivery technologies aimed at improving the bioavailability and therapeutic index of peptide-based drugs [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for palm11-TTDS-PrRP31

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.